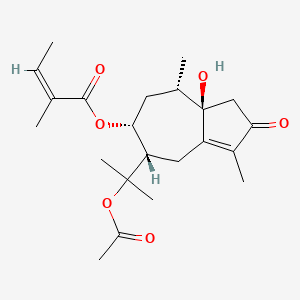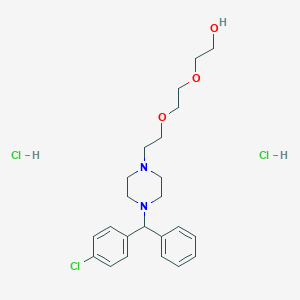
1alpha-Hydroxytorilin
説明
1alpha-Hydroxytorilin is a compound related to vitamin D analogues, known for its potential in various biological activities. The interest in synthesizing and studying its properties stems from its similarity to naturally occurring vitamin D3 compounds, which play crucial roles in calcium metabolism, immune function, and cell proliferation.
Synthesis Analysis
The synthesis of 1alpha-Hydroxyvitamin D analogues often involves photochemical methods for B-ring opening, leading to the formation of the conjugated triene system. For instance, 1alpha-Hydroxyvitamin D5, a chemopreventive agent for breast cancer, is synthesized using a modified two-wavelength photolysis procedure, which significantly increases the yield of the pre-vitamin isomer (Moriarty & Albinescu, 2005).
Molecular Structure Analysis
The molecular structure of 1alpha-Hydroxyvitamin D analogues features crucial substituents that determine their biological activity and binding affinity to the vitamin D receptor. For example, the axial orientation of the 1alpha-hydroxy group in vitamin D compounds is necessary for biological activity, with certain analogues exhibiting significantly increased receptor binding affinity (Sicinski et al., 1998).
Chemical Reactions and Properties
1alpha-Hydroxyvitamin D analogues undergo various chemical reactions, including hydroxylation and the introduction of different substituents, to enhance their biological efficacy. The synthesis and metabolism of these analogues involve conversion to more active forms, demonstrating their dynamic chemical properties (Holick et al., 1975).
Physical Properties Analysis
The physical properties of 1alpha-Hydroxyvitamin D analogues, such as solubility and stability, are crucial for their biological activity and therapeutic application. These properties are influenced by the molecular structure and specific substituents of the analogues.
Chemical Properties Analysis
The chemical properties of 1alpha-Hydroxyvitamin D analogues, including their reactivity, photochemical behavior, and interaction with biological molecules, play a significant role in their mechanism of action. These properties are tailored through synthesis to enhance the analogues' efficacy and selectivity for the vitamin D receptor.
- Moriarty & Albinescu (2005). Synthesis of 1alpha-hydroxyvitamin D5 using a modified two wavelength photolysis for vitamin D formation. The Journal of Organic Chemistry. Link.
- Sicinski et al. (1998). New 1alpha,25-dihydroxy-19-norvitamin D3 compounds of high biological activity: Synthesis and biological evaluation. Journal of Medicinal Chemistry. Link.
- Holick et al. (1975). Synthesis of (6-3H)-1alpha-hydroxyvitamin D3 and its metabolism in vivo to (3H)-1alpha,25-dihydroxyvitamin D3. Science. Link.
科学的研究の応用
Gene Regulation and Expression
Parathyroid Hormone and Gene Promoter Activity : The 1alpha-hydroxylase gene is stimulated by parathyroid hormone, affecting luciferase reporter activity, indicating a role in gene expression regulation (Brenza et al., 1998).
Gene Expression in Macrophages : 1alpha-hydroxylase gene expression in macrophages is regulated differently from the kidney, suggesting unique functional roles in different tissues (Monkawa et al., 2000).
Regulation by Vitamin D and Parathyroid Hormone : The enzyme's expression is influenced by vitamin D and parathyroid hormone, highlighting its importance in vitamin D metabolism (Brenza & DeLuca, 2000).
Clinical Implications
Impact on Hypertension and Cardiac Function : Gene ablation studies show that 1alpha-hydroxylase affects blood pressure regulation and cardiac function, suggesting its potential in cardiovascular research (Thadhani, 2008).
Breast Cancer Cell Response : The response of breast cancer cells to 1alpha-hydroxyvitamin D5 indicates the enzyme's role in cancer biology and potential therapeutic applications (Peng et al., 2006).
Expression in Lung Cancer : Increased expression of the 1alpha-hydroxylase gene in lung cancer patients suggests its involvement in cancer pathophysiology (Yokomura et al., 2003).
Molecular and Cellular Biology
Regulation by Nuclear Receptors : The enzyme's regulation involves nuclear receptors, indicating its intricate role in cellular signaling processes (Zierold et al., 2007).
Role in Cell Differentiation and Apoptosis : Its involvement in differentiation and apoptosis of leukemia cells demonstrates its significance in cellular development and potential in cancer treatment (Nakagawa et al., 2000).
Function as a Vitamin D Receptor Ligand : Acting as a vitamin D receptor ligand, it plays a critical role in vitamin D metabolism and signaling (Lou et al., 2010).
Therapeutic Applications
Treatment of Osteoporosis : Its use in treating osteoporosis of ageing suggests therapeutic benefits in bone health and calcium metabolism (Lund et al., 1975).
Potential in Public Health : Understanding its broad biological influence can contribute to improving public health through nutritional guidelines and disease prevention strategies (Norman, 2008).
Effects on Broiler Growth : Its impact on growth performance and meat quality in broilers provides insights for agricultural and nutritional applications (Han et al., 2009).
Tissue Engineering Applications : Its role in marrow stromal cell migration highlights its potential in tissue regeneration and engineering (He et al., 2010).
Expression in Kidney Cells : Understanding its regulation in kidney cells can inform treatments for kidney-related disorders (Bland et al., 2001).
Genetic Studies in 1alpha-Hydroxylase Deficiency : Genetic research on 1alpha-hydroxylase deficiency provides insights into personalized medicine and genetic disorders (Kim et al., 2007).
Clinical Trials in Prostate Cancer : Phase I trials in prostate cancer suggest its potential in oncological therapeutics (Liu et al., 2002).
Variable Response in Hemodialysis Osteodystrophy : Studies on its response in hemodialysis patients offer insights for treatment individualization (Pierides et al., 1976).
Expression in Embryonic Kidney : Research on its expression in murine embryonic kidney aids in understanding kidney development and disorders (Yamagata et al., 2001).
Role in Vitamin D Synthesis : Its function in vitamin D synthesis is crucial for understanding and treating vitamin D-related diseases (Takeyama et al., 1997).
Promoter Analysis and Characterization : Detailed promoter analysis of the human 1alpha-hydroxylase gene provides a deeper understanding of its regulation and potential drug targets (Kong et al., 1999).
Safety and Hazards
作用機序
Target of Action
1alpha-Hydroxytorilin, a sesquiterpenoid isolated from Torilis japonica , primarily targets human tumor cells, specifically A549, SK-OV-3, SK-MEL-2, and HCT15 . These cells represent various types of cancers, including lung, ovarian, skin, and colorectal cancers .
Mode of Action
It is known to exhibit cytotoxicity against the aforementioned tumor cells . This suggests that it may interact with cellular components or processes essential for the survival and proliferation of these cells, leading to their death or growth inhibition.
Result of Action
1alpha-Hydroxytorilin has demonstrated cytotoxic effects against human A549, SK-OV-3, SK-MEL-2, and HCT15 tumor cells . The ED50 values, which represent the concentration of the compound required to achieve 50% cell death, are 20.52, 18.24, 17.48, and 42.54 μg/mL for A549, SK-OV-3, SK-MEL-2, and HCT15 cells, respectively .
特性
IUPAC Name |
[(5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O6/c1-8-12(2)20(25)27-19-9-13(3)22(26)11-18(24)14(4)16(22)10-17(19)21(6,7)28-15(5)23/h8,13,17,19,26H,9-11H2,1-7H3/b12-8-/t13-,17-,19+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHITMOTGBUVPS-CCWJTCTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@@]2(CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1alpha-Hydroxytorilin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




